Ethyl 2-(3,5-difluorophenyl)thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Difluoro-phenyl)-thiazole-5-carboxylic acid ethyl ester is a chemical compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 2-(3,5-difluoro-phenyl)-thiazole-5-carboxylic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-difluoroaniline and ethyl 2-bromoacetate.
Formation of Thiazole Ring: The 3,5-difluoroaniline reacts with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form the thiazole ring.
Esterification: The resulting thiazole intermediate is then esterified using ethanol and a catalyst such as sulfuric acid to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
2-(3,5-Difluoro-phenyl)-thiazole-5-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form the corresponding carboxylic acid.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Difluoro-phenyl)-thiazole-5-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: The compound is used in biological assays to study enzyme inhibition and receptor binding.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex thiazole derivatives.
Wirkmechanismus
The mechanism of action of 2-(3,5-difluoro-phenyl)-thiazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The presence of the difluorophenyl group enhances its binding affinity and selectivity towards these targets. The thiazole ring contributes to the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(3,5-difluoro-phenyl)-thiazole-5-carboxylic acid ethyl ester include:
2-(3,5-Dichloro-phenyl)-thiazole-5-carboxylic acid ethyl ester: This compound has chlorine atoms instead of fluorine, which may alter its chemical reactivity and biological activity.
2-(3,5-Dimethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester: The presence of methyl groups instead of fluorine can affect the compound’s lipophilicity and metabolic stability.
2-(3,5-Difluoro-phenyl)-thiazole-5-carboxylic acid methyl ester: The methyl ester variant may have different solubility and pharmacokinetic properties compared to the ethyl ester.
The uniqueness of 2-(3,5-difluoro-phenyl)-thiazole-5-carboxylic acid ethyl ester lies in its specific substitution pattern and the presence of the ethyl ester group, which can influence its chemical behavior and biological interactions.
Eigenschaften
CAS-Nummer |
886369-92-2 |
---|---|
Molekularformel |
C12H9F2NO2S |
Molekulargewicht |
269.27 g/mol |
IUPAC-Name |
ethyl 2-(3,5-difluorophenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H9F2NO2S/c1-2-17-12(16)10-6-15-11(18-10)7-3-8(13)5-9(14)4-7/h3-6H,2H2,1H3 |
InChI-Schlüssel |
ATLWTXIQRCIZFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C(S1)C2=CC(=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.